molecular formula C7H11NO2 B13012137 exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B13012137
M. Wt: 141.17 g/mol
InChI Key: AKYFBMZAWZFJPW-UHFFFAOYSA-N
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Description

exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves cyclopropanation reactions. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (Ru) or cobalt (Co). The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes, such as the Gabriel synthesis, which allows for the efficient production of azabicyclohexane derivatives. The process involves multiple steps, including the formation of intermediates and their subsequent cyclization under specific conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: Pd/C in hydrogen atmosphere or LiAlH4 in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted azabicyclohexane compounds .

Scientific Research Applications

Chemistry: In organic synthesis, exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: This compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. Its bicyclic structure can mimic natural substrates, making it useful in biochemical assays .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

  • exo-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine
  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
  • exo-3-Azabicyclo[3.1.0]hexane-6-methanol

Comparison: Compared to its analogs, exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to the presence of the carboxylic acid functional group. This group enhances its reactivity and allows for further functionalization, making it a versatile intermediate in organic synthesis.

Biological Activity

The compound exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS Number: 1212822-57-5) is a bicyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various research studies and findings.

  • Molecular Formula : C₆H₉NO₂
  • Molecular Weight : 127.14 g/mol
  • IUPAC Name : rel-(1R,5S,6R)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid

The structure of this compound features a bicyclic framework that is significant in drug design due to its ability to mimic natural products.

Antinociceptive Properties

Research indicates that compounds derived from the 3-azabicyclo[3.1.0]hexane framework exhibit antinociceptive effects , acting as antagonists to morphine-induced pain relief mechanisms. This suggests potential applications in pain management therapies, particularly for patients with opioid tolerance or dependence .

Anticancer Activity

Studies have demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane possess anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth . For instance, certain synthesized derivatives showed significant activity against cancer cell lines in vitro.

Antimicrobial Effects

The biological activity of spirocyclic compounds, including those based on the 3-azabicyclo framework, has been linked to their antimicrobial properties . These compounds are effective against a range of bacterial strains, making them candidates for developing new antibiotics .

Other Biological Activities

Additional studies have highlighted the potential of these compounds as histone deacetylase inhibitors , which play a crucial role in gene expression regulation and are implicated in various diseases, including cancer . Moreover, the compound's structural features suggest it may interact with multiple biological targets.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from simpler precursors, often employing palladium-catalyzed methods for efficiency . The ability to modify this compound into various derivatives enhances its applicability in drug development.

Case Studies

Study ReferenceBiological ActivityFindings
AntinociceptiveCompounds demonstrated effectiveness in reducing pain responses in animal models.
AnticancerSignificant cytotoxic effects observed on various cancer cell lines (e.g., breast and prostate cancer).
AntimicrobialExhibited activity against Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C7H11NO2/c1-8-2-4-5(3-8)6(4)7(9)10/h4-6H,2-3H2,1H3,(H,9,10)

InChI Key

AKYFBMZAWZFJPW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2C(C1)C2C(=O)O

Origin of Product

United States

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